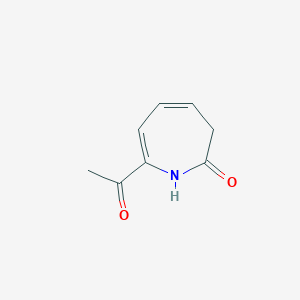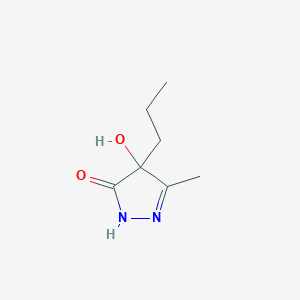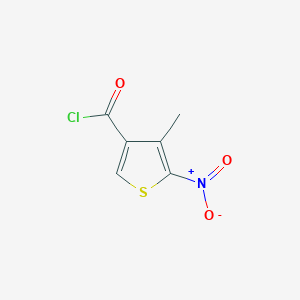![molecular formula C15H10ClN3O5S B13958418 2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a nitrobenzoyl group, and a thioxomethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-5-nitrobenzoic acid with thioamides and amines under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thioxomethyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid can be compared with similar compounds such as:
2-Chloro-5-nitrobenzoic acid: This compound shares the chloro and nitro groups but lacks the thioxomethyl and amino groups, making it less reactive in certain chemical reactions.
2-Chloro-5-nitrobenzoyl chloride: This compound is a precursor in the synthesis of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid and is used in various acylation reactions.
2-Chloro-5-nitrobenzamide: This compound has similar structural features but differs in its reactivity and applications.
The uniqueness of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H10ClN3O5S |
|---|---|
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
2-chloro-5-[(4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClN3O5S/c16-12-6-3-9(7-11(12)14(21)22)17-15(25)18-13(20)8-1-4-10(5-2-8)19(23)24/h1-7H,(H,21,22)(H2,17,18,20,25) |
Clé InChI |
CWCLEOYYGLWJPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


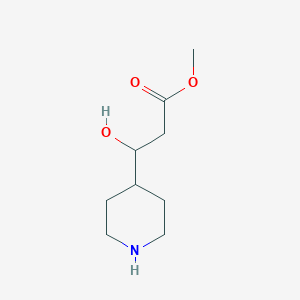

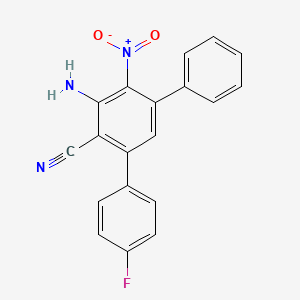
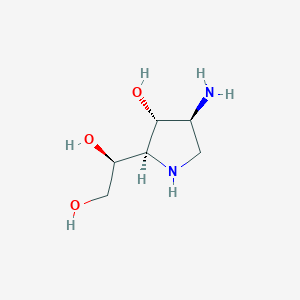
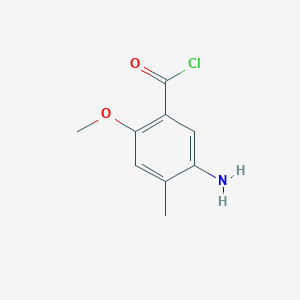

![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
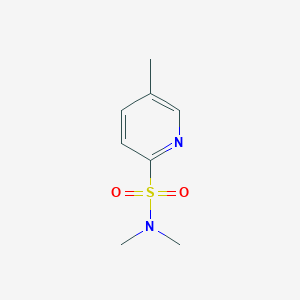
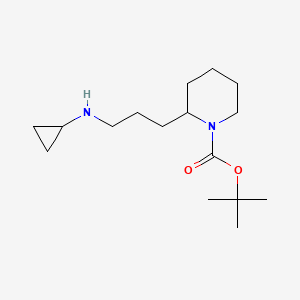
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
